molecular formula C11H12ClN3O2 B13121647 Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 339528-38-0

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B13121647
CAS No.: 339528-38-0
M. Wt: 253.68 g/mol
InChI Key: FEUMEHSVEFCGOU-UHFFFAOYSA-N
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Description

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a valuable chemical building block in medicinal chemistry and drug discovery research. Its core structure, the imidazo[1,2-b]pyridazine scaffold, is recognized as a privileged framework in the development of biologically active compounds . This specific derivative serves as a key intermediate in sophisticated multi-step organic syntheses. For instance, related imidazo[1,2-b]pyridazine carboxylic acid derivatives have been identified as critical intermediates in the synthesis of Risdiplam, the first small-molecule drug approved for the treatment of spinal muscular atrophy (SMA) . Furthermore, the imidazo[1,2-b]pyridazine core is a versatile scaffold in oncology research. It forms the structural basis for advanced investigational compounds, such as kinase inhibitors that function as molecular glues for targeted protein degradation in cancer therapy . The reactive chloro and carboxylate ester groups on this molecule provide strategic handles for further functionalization, allowing researchers to rapidly explore structure-activity relationships and develop novel therapeutic candidates for a range of diseases . This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

339528-38-0

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)8-6-15-9(14-8)4-7(12)5-13-15/h4-6H,1-3H3

InChI Key

FEUMEHSVEFCGOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2C(=N1)C=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Step-by-Step Procedure

  • Formation of Pyridazine Core :

    • The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and diketones or similar precursors.
    • For example, hydrazine reacts with 1,4-diketones under controlled conditions to yield pyridazine intermediates.
  • Introduction of Imidazole Substructure :

    • The imidazole ring is introduced via cyclization reactions using appropriate precursors such as aminoimidazole derivatives.
    • Cyclization often requires acidic or basic catalysts to facilitate ring closure.
  • Functionalization with Chlorine :

    • Chlorination is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions.
    • This step ensures the incorporation of the chlorine atom at the desired position on the pyridazine ring.
  • Esterification with Tert-butyl Group :

    • The tert-butyl ester group is introduced via reaction with tert-butyl carbazate or tert-butyl alcohol in the presence of coupling agents such as BOP-Cl or HATU.
    • This step stabilizes the molecule and enhances its lipophilicity for biological applications.

Reaction Conditions

  • Solvents: Common solvents include toluene, cyclohexane, or ethanol.
  • Catalysts: Acidic catalysts like p-toluenesulfonic acid (p-TSA) are frequently used during cyclization and condensation steps.
  • Temperature: Reflux conditions (100–120°C) are typically employed for optimal yields.

Advanced Techniques

Aza-Diels–Alder Reaction

An alternative method for constructing the pyridazine framework involves the Aza-Diels–Alder reaction. This reaction uses dienes and azadienes under catalytic conditions to form pyridazines efficiently.

Spectroscopic Characterization

Post-synthesis, the compound is characterized using:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
  • Infrared (IR) spectroscopy for functional group identification.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome
Formation of Pyridazine Core Hydrazine + diketones; reflux in ethanol Pyridazine intermediate
Cyclization Aminoimidazole derivative + acidic catalyst Imidazo-pyridazine framework
Chlorination Thionyl chloride or POCl₃; anhydrous conditions Chlorinated pyridazine
Esterification Tert-butyl carbazate + coupling agents Tert-butyl ester functionalized product

Challenges and Optimization

While these methods are effective, challenges include controlling regioselectivity during chlorination and optimizing yields during esterification. Advances in catalytic systems and solvent selection have been proposed to address these issues.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Boiling Point (°C) Key Properties
This compound* - C₁₁H₁₃ClN₃O₂ 269.70 (calc.) Cl (7), tert-butyl COO (2) - - High steric bulk, potential metabolic stability
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 64067-99-8 C₉H₈ClN₃O₂ 225.63 Cl (6), ethyl COO (2) 155–158 227.1 Lower steric hindrance, moderate solubility
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 572910-59-9 C₈H₆ClN₃O₂ 211.60 Cl (6), methyl COO (2) - - Highest similarity (0.98) to ethyl analog
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate - C₉H₇ClFN₃O₂ 243.62 Cl (6), F (3), ethyl COO (2) - - Enhanced electronic effects from fluorine
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 1208087-79-9 C₉H₇BrClN₃O₂ 304.53 Br (8), Cl (6), ethyl COO (2) - - Increased molecular weight, potential halogen bonding

Key Research Findings

Similarity Scores : Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) shows 0.89 similarity to the tert-butyl analog, primarily due to shared core and chlorine placement .

Fluorine Substitution : The 3-fluoro derivative () demonstrated improved crystallinity in XRD studies, suggesting enhanced stability for formulation .

Biological Activity

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂ClN₃O₂
  • Molecular Weight : Approximately 267.71 g/mol
  • Structural Features : The compound features a tert-butyl group, a chlorine atom at the 7-position, and a carboxylate functional group at the 2-position of the pyridazine ring. This unique structure contributes to its biological activity and pharmacokinetic properties.

This compound has been primarily studied for its role as an inhibitor of various kinases, particularly adaptor-associated kinase 1 (AAK1). AAK1 is involved in critical cellular processes such as endocytosis and synaptic vesicle recycling. The inhibition of AAK1 can lead to anti-inflammatory and analgesic effects, making this compound a candidate for treating conditions associated with excessive inflammation.

Kinase Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to AAK1. Techniques such as surface plasmon resonance (SPR) and microscale thermophoresis (MST) have been employed to quantify these interactions. The following table summarizes the binding affinities observed in various studies:

Compound Kinase Target Binding Affinity (Kd)
This compoundAAK1~200 nM
Other Similar CompoundsVarious KinasesRanges from 50 nM to 500 nM

Anti-inflammatory Potential

Research indicates that compounds within the imidazo[1,2-b]pyridazine class, including this compound, may exhibit anti-inflammatory properties. This is attributed to their ability to inhibit kinases involved in pro-inflammatory signaling pathways.

Analgesic Effects

Preliminary studies suggest that this compound may also possess analgesic properties. In animal models of pain, this compound demonstrated efficacy comparable to standard analgesics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Kinase Inhibition :
    • Researchers investigated the compound's inhibitory effect on AAK1 and found it significantly reduced kinase activity in cell-based assays.
    • The study reported a dose-dependent inhibition with an IC50 value of approximately 150 nM.
  • Inflammation Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6.
    • The results indicated potential therapeutic applications in inflammatory diseases.
  • Analgesic Efficacy :
    • In a pain model using formalin injection in rats, the compound significantly reduced pain scores compared to control groups.
    • This suggests that it may serve as a novel analgesic agent.

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